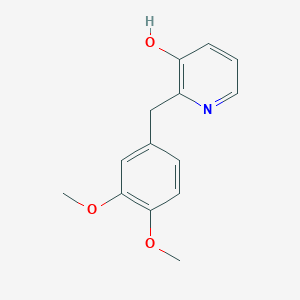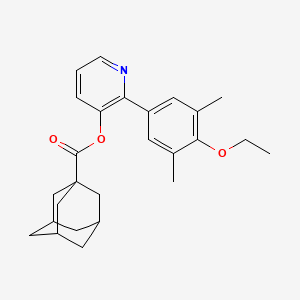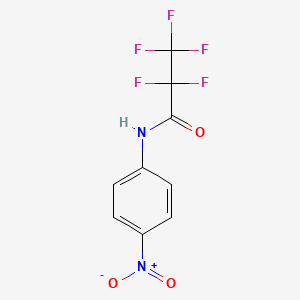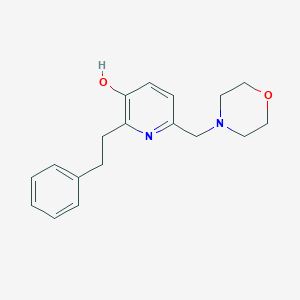
6-(4-morpholinylmethyl)-2-(2-phenylethyl)-3-pyridinol
説明
6-(4-morpholinylmethyl)-2-(2-phenylethyl)-3-pyridinol, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
6-(4-morpholinylmethyl)-2-(2-phenylethyl)-3-pyridinol selectively binds to the mGluR5 and inhibits its activity. The mGluR5 is a G protein-coupled receptor that is widely distributed in the central nervous system. It plays a crucial role in synaptic plasticity, learning, and memory. Overactivation of mGluR5 has been implicated in various neurological and psychiatric disorders. 6-(4-morpholinylmethyl)-2-(2-phenylethyl)-3-pyridinol's selective inhibition of mGluR5 activity may provide therapeutic benefits by modulating synaptic plasticity and restoring normal neuronal function.
Biochemical and Physiological Effects:
6-(4-morpholinylmethyl)-2-(2-phenylethyl)-3-pyridinol's selective inhibition of mGluR5 activity has been shown to have various biochemical and physiological effects. It reduces glutamate release, which is the primary excitatory neurotransmitter in the brain. It also reduces the activation of downstream signaling pathways, such as the extracellular signal-regulated kinase (ERK) and the mammalian target of rapamycin (mTOR) pathways. These pathways are involved in synaptic plasticity, learning, and memory. 6-(4-morpholinylmethyl)-2-(2-phenylethyl)-3-pyridinol's inhibition of mGluR5 activity may also reduce inflammation and oxidative stress, which are implicated in various neurological and psychiatric disorders.
実験室実験の利点と制限
6-(4-morpholinylmethyl)-2-(2-phenylethyl)-3-pyridinol has several advantages for lab experiments. It is selective for mGluR5 and does not affect other receptors. It is also highly potent and has a long half-life, which allows for sustained inhibition of mGluR5 activity. However, 6-(4-morpholinylmethyl)-2-(2-phenylethyl)-3-pyridinol has some limitations for lab experiments. It has poor solubility in water and requires organic solvents for administration. It also has low bioavailability and does not cross the blood-brain barrier efficiently.
将来の方向性
May include the development of more potent and selective mGluR5 antagonists, the optimization of 6-(4-morpholinylmethyl)-2-(2-phenylethyl)-3-pyridinol's pharmacokinetic properties, and the evaluation of 6-(4-morpholinylmethyl)-2-(2-phenylethyl)-3-pyridinol's safety and efficacy in clinical trials. Additionally, the role of mGluR5 in other physiological and pathological processes, such as pain, inflammation, and cancer, may also be explored.
科学的研究の応用
6-(4-morpholinylmethyl)-2-(2-phenylethyl)-3-pyridinol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including fragile X syndrome, Parkinson's disease, anxiety, depression, and addiction. Fragile X syndrome is a genetic disorder that causes intellectual disability, behavioral and learning challenges, and social anxiety. 6-(4-morpholinylmethyl)-2-(2-phenylethyl)-3-pyridinol has been shown to improve behavioral and cognitive deficits in fragile X syndrome animal models. Parkinson's disease is a neurodegenerative disorder that affects movement and cognition. 6-(4-morpholinylmethyl)-2-(2-phenylethyl)-3-pyridinol has been shown to improve motor function and reduce the loss of dopaminergic neurons in animal models of Parkinson's disease. Anxiety and depression are common psychiatric disorders that affect millions of people worldwide. 6-(4-morpholinylmethyl)-2-(2-phenylethyl)-3-pyridinol has been shown to reduce anxiety-like and depressive-like behaviors in animal models. Addiction is a chronic brain disorder that affects the reward system. 6-(4-morpholinylmethyl)-2-(2-phenylethyl)-3-pyridinol has been shown to reduce drug-seeking behavior in animal models of addiction.
特性
IUPAC Name |
6-(morpholin-4-ylmethyl)-2-(2-phenylethyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-18-9-7-16(14-20-10-12-22-13-11-20)19-17(18)8-6-15-4-2-1-3-5-15/h1-5,7,9,21H,6,8,10-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUKKWMXTIGOFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC(=C(C=C2)O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Morpholin-4-ylmethyl)-2-(2-phenylethyl)pyridin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N'-(4-methyl-1,3-phenylene)bis[2-(1-naphthyl)acetamide]](/img/structure/B3820662.png)
![N-[2-(6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl]acetamide](/img/structure/B3820670.png)
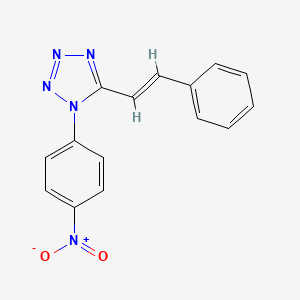
![1-(4-nitrophenyl)-5-[2-(4-nitrophenyl)vinyl]-1H-tetrazole](/img/structure/B3820680.png)
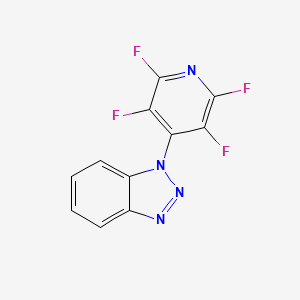
![methyl (1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B3820694.png)
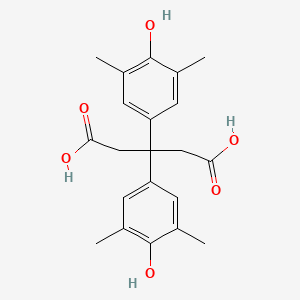
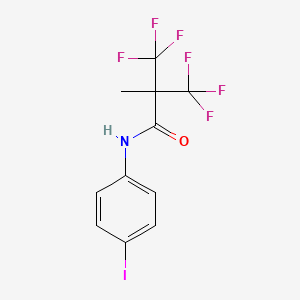
![acetone O-[3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoyl]oxime](/img/structure/B3820725.png)
